molecular formula C10H12N2O2 B6496727 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one CAS No. 1903304-34-6

1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one

Cat. No. B6496727
CAS RN: 1903304-34-6
M. Wt: 192.21 g/mol
InChI Key: OIBSVUZRFPUBAJ-UHFFFAOYSA-N
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Description

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)ethan-1-one, also known as 1-pyridyloxyazetidine, is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific research fields. This compound has been found to possess a wide range of biochemical and physiological effects on various organisms.

Scientific Research Applications

1-Pyridyloxyazetidine has been found to have a wide range of applications in various scientific research fields. It has been used as a building block for the synthesis of a variety of heterocyclic compounds, such as pyridin-3-yloxyazetidines, pyridin-3-yloxyazetidin-1-ones, and pyridin-3-yloxyazetidin-1-ols. These compounds have been studied for their potential applications in medicinal chemistry, such as the development of new drugs and drug delivery systems. Additionally, 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-oneazetidine has been studied for its potential use as a catalyst in organic reactions, as well as for its ability to bind to metal ions, such as copper and zinc.

Mechanism of Action

The mechanism of action of 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-oneazetidine is not fully understood. However, it is believed that the compound binds to metal ions, such as copper and zinc, and forms a coordination complex. This coordination complex then binds to other molecules, such as proteins and nucleic acids, and alters their properties. Additionally, 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-oneazetidine has been found to act as an inhibitor of certain enzymes, such as cytochrome P450, and has been studied for its potential use as an anticancer agent.
Biochemical and Physiological Effects
1-Pyridyloxyazetidine has been studied for its potential biochemical and physiological effects on various organisms. In particular, it has been found to possess anti-inflammatory, anti-oxidative, and anti-tumor activities in animal models. Additionally, it has been found to possess neuroprotective and cardioprotective effects. Furthermore, 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-oneazetidine has been found to be an inhibitor of the enzyme cytochrome P450, and has been studied for its potential use as an anticancer agent.

Advantages and Limitations for Lab Experiments

1-Pyridyloxyazetidine has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound, which makes it suitable for use in a variety of scientific research applications. Additionally, it is relatively easy to synthesize and is commercially available. However, there are some limitations to its use, such as its potential toxicity and the need for special handling and storage conditions.

Future Directions

1-Pyridyloxyazetidine has a wide range of potential applications in the field of scientific research. In the future, it could be used as a building block for the synthesis of novel heterocyclic compounds, or as a catalyst in organic reactions. Additionally, it could be studied further for its potential use as an anticancer agent or as a drug delivery system. Finally, it could be studied for its potential use in the development of new drugs or drug delivery systems.

Synthesis Methods

The synthesis of 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-oneazetidine has been studied extensively in recent years. The most common method of synthesis is the reaction of pyridine and ethyl chloroformate in the presence of a base, such as potassium carbonate or potassium hydroxide. This reaction yields the desired product in high yields (up to 95%). Other methods of synthesis have also been reported, such as the reaction of 3-chloropyridine and ethyl chloroformate, or the reaction of pyridine and ethyl chloroformate with a palladium catalyst.

properties

IUPAC Name

1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-8(13)12-6-10(7-12)14-9-3-2-4-11-5-9/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBSVUZRFPUBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Pyridin-3-yloxy)azetidin-1-yl)ethanone

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